Product packaging for Benzo[d]thiazole-5-carbaldehyde(Cat. No.:CAS No. 394223-38-2)

Benzo[d]thiazole-5-carbaldehyde

Cat. No.: B112578
CAS No.: 394223-38-2
M. Wt: 163.2 g/mol
InChI Key: YMEMSAXFUBUVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Benzothiazole (B30560) Core in Heterocyclic Chemistry

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of heterocyclic chemistry. crimsonpublishers.compsu.edu This structural motif is present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. nih.govjchemrev.comjchemrev.com The versatility of the benzothiazole core allows for extensive structural modifications, making it a privileged scaffold in the design and discovery of new bioactive molecules. jchemrev.com

The inherent chemical properties of the benzothiazole ring system, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, contribute to its ability to interact with various biological targets. This has led to the development of benzothiazole-containing compounds with a wide range of pharmacological applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. psu.edunih.govpcbiochemres.com The structural diversity and wide-ranging biological activities of benzothiazole derivatives continue to make them a focal point of research in medicinal chemistry and materials science. jchemrev.comjchemrev.com

Benzo[d]thiazole-5-carbaldehyde as a Key Synthetic Intermediate

Within the vast family of benzothiazole derivatives, this compound stands out as a crucial synthetic intermediate. Its structure incorporates the foundational benzothiazole core with a reactive aldehyde group at the 5-position. This aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.

The strategic placement of the carbaldehyde group on the benzothiazole ring system makes it a valuable precursor for the synthesis of a diverse range of derivatives. nih.gov Researchers utilize this intermediate to introduce various functional groups and build upon the benzothiazole scaffold, leading to the creation of novel compounds with tailored properties. The reactivity of the aldehyde allows for participation in a variety of chemical reactions, including condensations, oxidations, and reductions, further expanding its synthetic utility. nih.govmdpi.com

The table below highlights some of the key reactions where this compound can be employed as a starting material:

Reaction TypeReagentsProduct Type
Knoevenagel CondensationActive methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate)α,β-Unsaturated carbonyl compounds
Wittig ReactionPhosphonium ylidesAlkenes
Reductive AminationAmines, reducing agent (e.g., sodium borohydride)Substituted amines
OxidationOxidizing agent (e.g., potassium permanganate)Carboxylic acids
Grignard ReactionGrignard reagents (e.g., methylmagnesium bromide)Secondary alcohols

The accessibility of this compound and its reactivity make it an indispensable tool for chemists seeking to explore the chemical space around the benzothiazole nucleus. Its use as a building block facilitates the development of new compounds with potential applications in various scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NOS B112578 Benzo[d]thiazole-5-carbaldehyde CAS No. 394223-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEMSAXFUBUVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619203
Record name 1,3-Benzothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394223-38-2
Record name 5-Benzothiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394223-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Benzo D Thiazole 5 Carbaldehyde and Its Derivatives

Established Synthetic Routes to Benzo[d]thiazole-5-carbaldehyde

The synthesis of the benzothiazole (B30560) scaffold is a well-established area of organic chemistry, with the primary and most common method involving the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. mdpi.com

Multi-step Reaction Pathways

Multi-step syntheses are often employed to achieve the desired substitution pattern on the benzothiazole core. A common strategy involves the initial synthesis of a substituted 2-aminothiophenol, which is then cyclized to form the benzothiazole ring. For instance, a multi-step sequence can be envisioned starting from a commercially available substituted benzene (B151609) derivative, which is then subjected to nitration, reduction of the nitro group to an amine, and subsequent introduction of a thiol group ortho to the amino group. This substituted 2-aminothiophenol can then be reacted with a suitable source for the C2 carbon of the thiazole (B1198619) ring, such as a formic acid equivalent, to yield the benzothiazole. The final step would be the introduction of the carbaldehyde group at the 5-position, which could be achieved through various formylation reactions, such as the Vilsmeier-Haack or Gattermann reaction, on the pre-formed benzothiazole ring.

Catalytic Approaches in Synthesis

A variety of catalytic systems have been developed to improve the efficiency and environmental friendliness of benzothiazole synthesis. These catalysts are typically employed in the condensation reaction between 2-aminothiophenol and an aldehyde. While direct catalytic syntheses specifically targeting this compound are not extensively documented, the general principles can be applied.

Catalysts such as zinc triflate have been shown to be effective for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes. scientiaresearchlibrary.com The reaction proceeds by stirring a mixture of the 2-aminothiophenol, the aldehyde, and a catalytic amount of Zn(OTf)2 in a solvent like ethanol (B145695) at reflux. scientiaresearchlibrary.com Another approach utilizes a mixture of H2O2/HCl as the catalyst in ethanol at room temperature. mdpi.com Heterogeneous catalysts, such as SnP2O7, have also been employed, offering high yields, short reaction times, and the advantage of being reusable. mdpi.com The use of commercial laccases as biocatalysts for the condensation of 2-aminothiophenol with aromatic aldehydes represents a green and efficient method. mdpi.com

Catalyst SystemReactantsSolventConditionsYield (%)Reference
Zn(OTf)22-Aminothiophenol, AldehydeEthanolRefluxGood scientiaresearchlibrary.com
H2O2/HCl2-Aminothiophenol, AldehydeEthanolRoom Temp- mdpi.com
SnP2O72-Aminothiophenol, Aromatic Aldehyde--87-95 mdpi.com
Laccase2-Aminothiophenol, Aromatic Aldehyde--- mdpi.com
NH4Cl2-Aminothiophenol, Benzaldehyde (B42025)Methanol-WaterRoom TempHigh mdpi.com
Polystyrene polymer grafted with iodine acetate2-Aminothiophenol, BenzaldehydeDichloromethane-- mdpi.com

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency and waste reduction by combining multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of benzothiazoles, one-pot procedures often involve the in-situ formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde. ekb.egresearchgate.net

A general one-pot method involves the reaction of 2-aminothiophenol with an aldehyde in the presence of a suitable catalyst and oxidant. ekb.eg For example, a mixture of 2-aminothiophenol and an aldehyde can be heated in the presence of a catalytic amount of sulfuric acid in acetic acid. researchgate.net This approach avoids the use of highly toxic and irritating halo carbonyl compounds. researchgate.net Another one-pot method utilizes a catalytic amount of zinc triflate in ethanol at reflux. scientiaresearchlibrary.com

Green Chemistry Principles in Synthetic Optimization

The application of green chemistry principles to the synthesis of benzothiazoles has gained significant attention, aiming to reduce the environmental impact of chemical processes. mdpi.combohrium.comnih.gov Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. bohrium.com

The use of water as a solvent, or even solvent-free conditions, is a cornerstone of green synthesis. ekb.eg For instance, the condensation of 2-aminothiophenol with aldehydes has been successfully carried out in an aqueous medium using rice husk-derived chemically activated carbon as a catalyst. ekb.eg Self-neutralizing acidic CO2-alcohol systems have also been developed, where alkyl carbonic acid, formed in situ, catalyzes the reaction. researchgate.net Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. mdpi.com The use of recyclable heterogeneous catalysts, such as SnP2O7 and ZnO-beta zeolite, further enhances the green credentials of these synthetic routes. mdpi.comekb.eg

Synthesis of this compound Derivatives

The carbaldehyde group at the 5-position of the Benzo[d]thiazole ring is a versatile functional handle that allows for the synthesis of a wide range of derivatives.

Functionalization at the Carbaldehyde Moiety

The aldehyde functional group can undergo a variety of chemical transformations to introduce new substituents and build more complex molecular architectures.

Schiff Base Formation: One of the most common reactions of aldehydes is their condensation with primary amines to form Schiff bases (imines). The reaction of this compound with various primary amines would yield a library of Schiff base derivatives. This reaction is typically carried out by stirring the aldehyde and the amine in a suitable solvent, such as methanol, often with catalytic amounts of an acid like p-toluenesulfonic acid. niscpr.res.innih.govresearchgate.netnih.govresearchgate.net

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. tsijournals.comnih.govresearchgate.netmdpi.com Reacting this compound with active methylene compounds such as malononitrile (B47326), cyanoacetic esters, or thiazolidinediones would lead to the formation of α,β-unsaturated products. These reactions are often carried out under solvent-free conditions using microwave irradiation, which aligns with green chemistry principles. tsijournals.com

Modification of the Benzothiazole Ring System

The introduction of a formyl group at the 5-position of the benzothiazole nucleus is a critical transformation for creating derivatives with diverse applications. This is often achieved through electrophilic aromatic substitution reactions on the benzene ring of the benzothiazole system. One of the most common methods for such a transformation is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The benzothiazole ring, being an electron-rich system, is susceptible to electrophilic attack by the Vilsmeier reagent, leading to formylation. While the reaction can occur on various aromatic and heterocyclic compounds, its application to benzothiazole derivatives allows for the production of key intermediates. nih.gov

Another classical method for the formylation of aromatic rings is the Duff reaction, which utilizes hexamine as the formyl source. nih.gov This reaction is generally effective for electron-rich aromatic compounds like phenols, leading to ortho-formylation. nih.gov However, its direct application to the benzothiazole ring system for the synthesis of this compound is less commonly reported.

The Reimer-Tiemann reaction, another well-known formylation method, involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic medium. acs.orggoogle.comambeed.comnih.gov This reaction generates a dichlorocarbene (B158193) intermediate which then attacks the phenoxide ring. acs.orgambeed.com Its applicability is primarily for phenolic substrates and is less relevant for the direct formylation of the benzothiazole ring itself, unless a hydroxybenzothiazole precursor is used.

The Sommelet reaction provides a pathway to aldehydes from benzyl (B1604629) halides using hexamine and water. nih.govarkat-usa.org This method involves the formation of a quaternary ammonium (B1175870) salt followed by hydrolysis. nih.gov For its application in the synthesis of this compound, a precursor such as 5-(halomethyl)benzo[d]thiazole would be required.

A plausible, though less direct, route involves the use of organometallic intermediates. For instance, a 5-halobenzothiazole could be converted into an organolithium or Grignard reagent, which can then be reacted with a formylating agent like DMF to introduce the aldehyde functionality. This multi-step approach offers regiochemical control, ensuring the formyl group is introduced specifically at the 5-position.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various benzothiazole derivatives.

Microwave irradiation can be employed in the Vilsmeier-Haack reaction to facilitate the formylation of benzothiazole. The use of microwave energy can significantly reduce the reaction time and improve the efficiency of the synthesis of formylated benzothiazoles.

Furthermore, microwave-assisted synthesis is highly effective in the initial construction of the benzothiazole ring itself. For example, the condensation of 2-aminothiophenols with various aldehydes or carboxylic acids can be expedited under microwave irradiation. scielo.br This approach offers a rapid and efficient route to a wide range of substituted benzothiazoles, which can then be further functionalized. One study demonstrated the synthesis of 2-substituted benzothiazoles by reacting 2-aminothiophenol with 4-substituted benzaldehydes in the presence of silica (B1680970) gel under microwave irradiation, achieving the products in minutes with good yields. nih.gov Another protocol involves the reaction of 2-aminothiophenol with benzoic acids in the presence of polyphosphoric acid (PPA) under microwave conditions. nih.gov

The synthesis of more complex benzothiazole derivatives, such as those containing thiazolidinone or benzimidazole (B57391) moieties, has also been successfully achieved using microwave-assisted, one-pot, multi-component reactions. These methods offer the advantages of operational simplicity, reduced environmental impact, and rapid access to diverse chemical scaffolds.

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented in readily available literature, the established success of this technology in related transformations suggests its high potential for optimizing the synthesis of this key intermediate. The general principles of microwave-assisted synthesis of benzothiazoles, particularly in the context of ring formation and subsequent functionalization, provide a strong foundation for developing such a targeted synthetic method.

Chemical Reactivity and Derivatization Strategies

Reaction Pathways of the Aldehyde Functional Group

The aldehyde moiety (-CHO) at the 5-position of the benzothiazole (B30560) ring is the most reactive site for many chemical transformations. It readily undergoes oxidation, reduction, condensation, and nucleophilic addition reactions, providing avenues to a wide array of derivatives.

The aldehyde group of Benzo[d]thiazole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding Benzo[d]thiazole-5-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid functional group is required for further derivatization, such as amide bond formation. Standard oxidizing agents can be employed for this purpose. For instance, analogous transformations on similar heterocyclic aldehydes, like benzimidazole-carbaldehydes, have been successfully achieved using reagents such as Dess-Martin periodinane or potassium permanganate. nih.gov The resulting Benzo[d]thiazole-5-carboxylic acid is a stable, crystalline solid.

Table 1: Oxidation of Heterocyclic Aldehydes

Starting MaterialOxidizing AgentProductReference
1-benzyl-1H-benzo[d]imidazole-2-carbaldehydeDess–Martin periodinane1-benzyl-1H-benzo[d]imidazole-2-carboxylic acid nih.gov
2-methylbenzimidazolePotassium permanganate1H-benzo[d]imidazole-2-carboxylic acid nih.gov

The reduction of the aldehyde functional group provides a straightforward route to the corresponding primary alcohol, (Benzo[d]thiazol-5-yl)methanol. This reaction is typically accomplished using common reducing agents. In a parallel example, the ester functionality of 1H-benzo[d]imidazole-5-carboxylates was reduced to the alcohol using the powerful reducing agent lithium aluminum hydride (LiAlH₄). nih.gov This suggests that similar hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or LiAlH₄, would be effective for the reduction of this compound, converting the carbonyl group into a hydroxymethyl group.

Table 2: Reduction of Heterocyclic Carbonyls

Starting MaterialReducing AgentProductReference
1H-benzo[d]imidazole-5-carboxylatesLithium aluminum hydride (LiAlH₄)(2-phenyl-1H-benzo[d]imidazol-5-yl)methanol nih.gov

Condensation reactions are a cornerstone of the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation: The aldehyde group readily reacts with primary amines to form imines, commonly known as Schiff bases. niscpr.res.in This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the -C=N- double bond. niscpr.res.in These reactions are often catalyzed by acids. Schiff bases derived from benzothiazole moieties are of significant interest due to their wide range of biological activities. mdpi.comnih.govnih.gov For example, 2-aminobenzothiazole (B30445) has been condensed with various aldehydes to produce a library of Schiff bases. niscpr.res.innih.gov Similarly, this compound can react with various primary amines, such as 2-(4-aminophenyl)-4,5-diphenylimidazole, in the presence of an acid catalyst like acetic acid, to form complex Schiff base compounds. google.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or thiazolidinediones. researchgate.netmdpi.com The reaction is typically base-catalyzed and proceeds through the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. diva-portal.org Subsequent dehydration yields a new carbon-carbon double bond. researchgate.netdiva-portal.org This method is highly effective for synthesizing α,β-unsaturated compounds and is a key step in the creation of various functional molecules and drug candidates. researchgate.netmdpi.comnih.gov For instance, the analogous 2-phenyl-1H-benzimidazole-5-carbaldehyde undergoes Knoevenagel condensation with thiazolidinediones in the presence of piperidine (B6355638) to form complex derivatives. nih.gov

Table 3: Condensation Reactions of Heterocyclic Aldehydes

AldehydeReagentReaction TypeCatalystProduct TypeReference
Benzaldehydes2-aminobenzenethiolCondensationNH₄Cl2-substituted benzothiazoles mdpi.com
Aromatic Aldehydes2-amino benzo[d]thiazoleSchiff Base FormationMo-Al₂O₃/p-TSAN-(benzo[d]thiazol-2-yl)imines niscpr.res.in
2-phenyl-1H-benzimidazole-5-carbaldehydeThiazolidinedionesKnoevenagel CondensationPiperidineThiazolidinedione derivatives nih.gov
2-(1-phenylvinyl)benzaldehydeMalonatesKnoevenagel CondensationPiperidine/AcOHBenzylidene malonates nih.gov

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reactivity is the initial step in many reactions, including condensation pathways. mdpi.com For example, in Schiff base formation, the reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. niscpr.res.in Similarly, the Knoevenagel condensation begins with the nucleophilic addition of a carbanion (derived from an active methylene compound) to the same electrophilic carbon. diva-portal.org This inherent reactivity allows for the introduction of a variety of substituents and the construction of diverse molecular frameworks.

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole Ring

The benzothiazole ring itself can undergo substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the 5-carbaldehyde group.

Electrophilic Aromatic Substitution: Benzene (B151609) rings are electron-rich and readily attacked by electrophiles. byjus.com The benzothiazole system is also an electron-rich aromatic heterocycle. nih.gov However, the presence of the aldehyde group at the 5-position deactivates the benzene portion of the ring system towards electrophilic attack due to its electron-withdrawing resonance and inductive effects. This deactivation means that harsher conditions are typically required for electrophilic substitution compared to unsubstituted benzothiazole. The aldehyde group acts as a meta-director, meaning that incoming electrophiles would preferentially add to the positions meta to the aldehyde, primarily the C-7 position.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) on the benzothiazole ring is less common and generally requires the presence of a good leaving group (like a halogen) and strong activation by electron-withdrawing groups. nih.gov For instance, nucleophilic aromatic substitution has been observed in 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide, where the chlorine atom is activated by three nitro groups. nih.gov In the context of this compound, a nucleophilic attack would be more likely if a leaving group were present at an activated position on the ring, such as C-4, C-6, or C-7.

Cyclization Reactions for the Formation of Novel Heterocycles

This compound serves as a key starting material for the synthesis of more complex, fused heterocyclic systems. The aldehyde group is often the key handle that participates in the cyclization step, typically after an initial condensation reaction.

One common strategy involves a sequential Knoevenagel condensation followed by an intramolecular cyclization. nih.gov For example, the reaction of an ortho-substituted benzaldehyde (B42025) with an active methylene compound can lead to a Knoevenagel product that subsequently undergoes ring closure to form a new fused ring. This approach has been used to create indene (B144670) and benzofulvene derivatives. nih.gov

In a similar fashion, this compound can be reacted with various nucleophiles to create an intermediate that is poised for cyclization. For example, reaction with a compound containing both an active methylene group and another nucleophilic site could lead to a condensation-cyclization cascade, resulting in a novel polycyclic heteroaromatic system fused to the benzothiazole core. The reaction of 2-aminobenzothiazoles with other reagents has been shown to form complex fused systems like benzo[d]imidazo[2,1-b]thiazoles. nih.govresearchgate.net This highlights the potential of the benzothiazole scaffold, and by extension the 5-carbaldehyde derivative, to participate in the formation of diverse heterocyclic structures. mdpi.comrsc.orgnih.gov

Strategies for Building Complex Scaffolds from this compound

The aldehyde functional group at the 5-position of the benzo[d]thiazole core is a versatile handle for chemical transformations, making this compound a valuable starting material for the synthesis of more complex molecular architectures. Researchers have employed a variety of derivatization strategies to construct intricate scaffolds, often with the goal of developing novel compounds with specific biological or material properties. These strategies primarily leverage the reactivity of the aldehyde group in condensation, cycloaddition, and multicomponent reactions to build new carbocyclic and heterocyclic rings fused to or substituted on the parent benzothiazole system.

Condensation Reactions for Scaffold Elaboration

The most direct strategy for derivatizing this compound involves condensation reactions with primary amines to form Schiff bases (imines). These imines are not merely simple derivatives but serve as crucial intermediates for the construction of larger, more complex heterocyclic systems.

For instance, Schiff bases derived from benzothiazole aldehydes can undergo cycloaddition reactions to form seven-membered rings like oxazepines. researchgate.netsemanticscholar.org While the specific literature may use a different substituted aminobenzothiazole to react with an aldehyde, the principle applies to the Schiff base formed from this compound and a suitable amine. The reaction of a Schiff base with anhydrides such as phthalic or succinic anhydride (B1165640) in a solvent like dry benzene leads to the formation of 1,3-oxazepine derivatives. researchgate.netsemanticscholar.org This strategy effectively expands the scaffold by adding a seven-membered heterocyclic ring.

Table 1: Synthesis of 1,3-Oxazepine Derivatives from Benzothiazole-derived Schiff Bases

Schiff Base Precursor Reagent Solvent Conditions Product Reference
Imine from 2-amino-4-chloro-6-nitrobenzothiazole (B11724978) and aldehyde Phthalic anhydride Dry Benzene Reflux, 5-6 hours 1,3-Oxazepine derivative semanticscholar.org
Imine from 2-amino-4-chloro-6-nitrobenzothiazole and aldehyde 3-Nitrophthalic anhydride Dry Benzene Reflux, 3-5 hours 1,3-Oxazepine derivative researchgate.net

This table illustrates the general strategy; the specific starting material is a substituted aminobenzothiazole, but the reaction pathway is applicable to Schiff bases derived from this compound.

Cyclization Reactions to Form Fused Systems

A key strategy for creating complex scaffolds is the synthesis of fused heterocyclic systems where new rings are built onto the existing benzo[d]thiazole framework. This compound can be a precursor to these systems. For example, the synthesis of benzo bepls.compcbiochemres.comthiazolo[2,3-c] researchgate.netbepls.commdpi.comtriazoles represents the construction of a tricyclic system. nih.gov Although the documented synthesis often starts from a 2-aminobenzothiazole, which is then elaborated, a synthetic route could be designed where a derivative of this compound is cyclized to achieve a similar fused scaffold.

One established method involves the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds to synthesize 1,5-benzothiazepanes. nih.gov this compound can be transformed into a suitable α,β-unsaturated derivative (e.g., via a Wittig or Horner-Wadsworth-Emmons reaction) which could then potentially undergo an intramolecular cyclization or react with another nucleophile to build a new ring system.

Another powerful method is the condensation of 2-aminothiophenols with aldehydes, which is a fundamental way to construct the benzothiazole ring itself. mdpi.comekb.egderpharmachemica.com By choosing a complex aldehyde to react with 2-aminothiophenol, a correspondingly complex 2-substituted benzothiazole is formed. Conversely, this compound can be used in reactions where it is the aldehyde component, condensing with other complex molecules containing an o-aminothiophenol moiety to create elaborate structures. For example, the reaction with 2-aminobenzenethiol in the presence of an oxidizing agent like hydrogen peroxide can yield a 2-substituted benzothiazole where the substituent is the benzo[d]thiazole-5-yl group. mdpi.com

Table 2: Representative Condensation Reactions for Benzothiazole Synthesis

Amine Aldehyde/Carboxylic Acid Catalyst/Conditions Product Type Reference
2-Aminothiophenol Aromatic Aldehydes H₂O₂/HCl, Ethanol (B145695), RT 2-Arylbenzothiazoles mdpi.comekb.eg
2-Aminothiophenol Naphthyridine-3-carboxylic acid Polyphosphoric acid, 170-250°C 2-(Naphthyridin-2-yl)benzo[d]thiazole derpharmachemica.com

This table shows general methods for forming the benzothiazole ring, illustrating how the choice of aldehyde dictates the complexity of the final product. This compound can act as the aldehyde component in such reactions.

Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient tools for building complex molecules in a single step from three or more starting materials. The aldehyde group of this compound makes it an ideal candidate for MCRs. For example, the Hantzsch thiazole (B1198619) synthesis, a classic MCR, involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. bepls.com A variation of this could involve this compound, a thiourea, and a suitable third component under specific catalytic conditions to generate polysubstituted thiazoles attached to the benzothiazole core.

The development of MCRs involving aldehydes, elemental sulfur, and amines provides a pathway to highly substituted thiazoles. bepls.com By employing this compound in such a reaction, one could synthesize a complex scaffold featuring a 2,4,5-trisubstituted thiazole ring connected at one of these positions to the benzo[d]thiazole-5-yl moiety.

Advanced Spectroscopic and Analytical Characterization Methodologies for Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Benzo[d]thiazole-5-carbaldehyde. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that confirm the presence of the aldehyde and aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.2 ppm. The aromatic protons of the benzothiazole (B30560) ring system show distinct resonances, and their coupling patterns provide information about their relative positions.

¹³C NMR: The ¹³C NMR spectrum further corroborates the structure by identifying the carbon atoms in the molecule. Key resonances include the carbonyl carbon of the aldehyde group and the various sp²-hybridized carbons of the fused aromatic rings.

A derivative of this compound, (Z)-5-(benzo[d]thiazol-5-ylmethylene)-2-thioxoimidazolidin-4-one, has been characterized by ¹H and ¹³C NMR. edelris.com The data for this related compound provides insight into the chemical shifts expected for the benzothiazole core.

¹H NMR (400 MHz, DMSO-d6, 300K) : δ 12.41 (br s, 1H, NH), 12.36 (br s, 1H, NH), 9.46 (s, 1H), 8.52 (s, 1H), 8.21 (d, J = 8.4 Hz, 1H), 7.83 (dd, J = 8.4, 1.7 Hz, 1H), 6.68 (s, 1H). edelris.com

¹³C NMR (101 MHz, DMSO-d6, 300K) : δ 179.4, 165.8, 157.3, 153.5, 134.5, 130.6, 128.0, 127.3, 124.4, 122.8, 111.3. edelris.com

Interactive Data Table: NMR Data for a this compound Derivative

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment Reference
¹H12.41br sNH edelris.com
¹H12.36br sNH edelris.com
¹H9.46sAromatic CH edelris.com
¹H8.52sAromatic CH edelris.com
¹H8.21d8.4Aromatic CH edelris.com
¹H7.83dd8.4, 1.7Aromatic CH edelris.com
¹H6.68sVinylic CH edelris.com
¹³C179.4C=O edelris.com
¹³C165.8C=C edelris.com
¹³C157.3Aromatic C edelris.com
¹³C153.5Aromatic C edelris.com
¹³C134.5Aromatic C edelris.com
¹³C130.6Aromatic C edelris.com
¹³C128.0Aromatic C edelris.com
¹³C127.3Aromatic C edelris.com
¹³C124.4Aromatic C edelris.com
¹³C122.8Aromatic C edelris.com
¹³C111.3C=C edelris.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational frequencies include:

A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically observed in the range of 1680–1700 cm⁻¹.

Stretching vibrations for the C-H bond of the aldehyde group.

Vibrations associated with the C=N and C-S bonds within the thiazole (B1198619) ring.

Absorptions corresponding to the aromatic C-H and C=C stretching of the benzene (B151609) ring.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Reference
Aldehyde C=O Stretch1680–1700
Thiazole Ring C=N/C-SNot specified

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) can be used to validate the molecular weight of the compound, with an expected m/z value of 179.02 for the molecular formula C₈H₅NOS. The fragmentation pattern observed in the mass spectrum can further confirm the connectivity of the atoms within the molecule. For instance, a derivative, (Z)-5-(benzo[d]thiazol-5-ylmethylene)-2-thioxoimidazolidin-4-one, shows a protonated molecular ion peak [M+H]⁺ at m/z 262.1. edelris.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. For this compound, the λmax is predicted to be around 350 nm, which is consistent with the extended conjugation of the benzothiazole and aldehyde moieties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₈H₅NOS, the theoretical elemental composition can be calculated and compared with experimentally determined values to verify the purity and identity of the synthesized compound.

Theoretical Elemental Composition of C₈H₅NOS:

Carbon (C): 64.41%

Hydrogen (H): 3.38%

Nitrogen (N): 9.39%

Oxygen (O): 10.72%

Sulfur (S): 21.49%

Pharmacological and Biological Research Applications

Antimicrobial Research

There is no direct evidence in the reviewed scientific literature to suggest that Benzo[d]thiazole-5-carbaldehyde has been specifically tested for its antimicrobial properties. Research in this area focuses on compounds synthesized from it.

Antibacterial Activity: Efficacy Against Gram-Positive and Gram-Negative Strains

No studies were found that evaluated the intrinsic antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. The literature describes numerous benzothiazole (B30560) derivatives with potent antibacterial effects, but these activities are attributed to the final molecular structures, not the initial aldehyde.

Anti-Tuberculosis Activity: Inhibition of DprE1 Enzyme

Antifungal Activity

Similarly, no research detailing the antifungal activity of this compound could be located. While the broader family of benzothiazole derivatives has been explored for antifungal applications, with some studies noting the positive influence of electron-withdrawing groups on activity, specific test results for the 5-carbaldehyde compound are not available. chemenu.com

Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Benzothiazole-based compounds are recognized as a promising class of dual inhibitors for the essential bacterial enzymes DNA gyrase and topoisomerase IV. lookchem.comsmolecule.com These studies meticulously explore the structure-activity relationships, highlighting the importance of various substituents at different positions on the benzothiazole ring to achieve potent inhibition. lookchem.com However, this body of research does not include data on this compound, which serves as a precursor in the synthesis of these more complex, evaluated inhibitors.

Anticancer Research

The role of this compound in anticancer research is confined to its use as a chemical intermediate.

Induction of Apoptosis in Cancer Cell Lines

The benzothiazole core, a key feature of this compound, is a well-established pharmacophore in the development of novel anticancer agents. nih.govingentaconnect.com Research has consistently demonstrated that derivatives synthesized from this scaffold can effectively induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This pro-apoptotic activity is a critical mechanism for their antitumor effects.

While direct studies on this compound's ability to induce apoptosis are not extensively documented, its role as a versatile starting material is paramount. The aldehyde functional group allows for the straightforward synthesis of more complex molecules, such as Schiff bases, hydrazones, and other derivatives, which have been the primary focus of anticancer research.

A notable study reported the synthesis of a novel benzothiazole derivative that demonstrated potent antitumor activity in colorectal cancer by inducing apoptosis through the mitochondrial intrinsic pathway. nih.gov This pathway is a crucial cellular mechanism that, when activated, leads to the organized dismantling of the cell. The study found that the derivative suppressed cancer cell proliferation and metastasis, highlighting the therapeutic potential of this class of compounds. nih.gov

Furthermore, research into various substituted benzothiazole derivatives has revealed significant cytotoxic activity against a range of human cancer cell lines. For instance, certain fluorinated 2-aryl benzothiazole derivatives have shown potent activity against breast cancer cell lines like MCF-7 and MDA-MB-468. nih.gov The introduction of different functional groups onto the benzothiazole ring system has been a key strategy in optimizing the pro-apoptotic and anticancer efficacy of these compounds.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Derivative TypeCancer Cell Line(s)Observed Effect
Novel Benzothiazole DerivativeColorectal CancerInduces apoptosis via mitochondrial intrinsic pathway, suppresses proliferation and metastasis. nih.gov
Fluorinated 2-Aryl BenzothiazolesMCF-7, MDA-MB-468 (Breast Cancer)Potent cytotoxic activity. nih.gov
Various Substituted BenzothiazolesGeneralExhibit a broad spectrum of anticancer activities. nih.govnih.gov

Anti-inflammatory Research and Modulation of Inflammatory Pathways

Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents remains a significant area of pharmaceutical research. The benzothiazole scaffold, accessible from this compound, has been identified as a promising framework for the design of novel anti-inflammatory drugs. nih.gov

The primary mechanism through which many benzothiazole derivatives are thought to exert their anti-inflammatory effects is through the inhibition of key inflammatory enzymes, most notably cyclooxygenase-2 (COX-2). nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Recent studies have focused on the synthesis and evaluation of various benzothiazole derivatives for their anti-inflammatory potential. For instance, a series of novel benzothiazole derivatives incorporating benzenesulphonamide and carboxamide moieties were synthesized and demonstrated significant in vivo anti-inflammatory activity in rat paw edema models. nih.gov Molecular docking studies of these compounds also revealed excellent binding interactions with inflammatory receptor sites. nih.gov

Furthermore, research has shown that certain benzothiazole derivatives can modulate the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). benthamdirect.com A recent study detailed the development of benzothiazole derivatives with dual anticancer and anti-inflammatory activities, highlighting the potential for these compounds to address the inflammatory tumor microenvironment. benthamdirect.com

Anticonvulsant Research

The central nervous system (CNS) represents another important target for therapeutic agents derived from the benzothiazole scaffold. Epilepsy, a neurological disorder characterized by recurrent seizures, is a key area where these compounds have shown promise. The benzothiazole nucleus is considered a valuable pharmacophore in the development of new anticonvulsant drugs. nih.govbenthamdirect.com

While direct anticonvulsant testing of this compound is not reported, numerous studies have demonstrated the efficacy of its derivatives in preclinical models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening methods used to evaluate potential anticonvulsant activity, and various benzothiazole derivatives have shown protective effects in these assays. nih.govmdpi.com

For example, a study on novel benzothiazole-coupled sulfonamide derivatives revealed that some of these compounds exhibited potent anticonvulsant activity in both MES and PTZ models. nih.gov Another research effort focused on the synthesis of 2-aminobenzothiazole (B30445) derivatives, with some compounds demonstrating significant anticonvulsant effects. ingentaconnect.combenthamdirect.com The structure-activity relationship studies in this area suggest that the nature and position of substituents on the benzothiazole ring system play a crucial role in determining the anticonvulsant potency and neurotoxicity profile. nih.govmdpi.com

Table 2: Investigated CNS Activities of Benzothiazole Derivatives

Research AreaKey Findings
Anticonvulsant Activity Derivatives show protection in MES and scPTZ seizure models. nih.govmdpi.com
Sulfonamide and 2-amino derivatives exhibit notable anticonvulsant properties. ingentaconnect.comnih.govbenthamdirect.com
CNS Depressant Activity Some benzothiazole analogs are being explored for their broader effects on the central nervous system. bohrium.com

Enzyme Inhibition and Receptor Modulation Studies

The therapeutic effects of many drugs are mediated through their interaction with specific enzymes and cellular receptors. The benzothiazole scaffold has proven to be a versatile template for designing molecules that can selectively inhibit key enzymes or modulate receptor activity, thereby influencing various pathological processes.

In the context of cancer, derivatives of benzothiazole have been investigated as inhibitors of several important enzymes. For instance, some have been shown to target receptor tyrosine kinases like EGFR and c-Met, which are often dysregulated in cancer. benthamdirect.com Inhibition of these kinases can disrupt signaling pathways that are crucial for tumor growth and survival.

Beyond oncology, benzothiazole derivatives have been explored as inhibitors of other enzyme classes. As mentioned previously, the inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of some of these compounds. nih.gov Furthermore, there is emerging research into their potential as inhibitors of other enzymes involved in various diseases.

The ability to modify the structure of this compound allows for the fine-tuning of the resulting derivatives to achieve selective binding to specific enzyme active sites or receptor pockets. This targeted approach is a cornerstone of modern drug discovery and development.

Other Biological Activities Under Investigation

The therapeutic potential of benzothiazole derivatives extends beyond the areas of oncology, inflammation, and neurology. Researchers are actively exploring their utility in treating a range of other conditions.

Antidiabetic Potential

The global prevalence of diabetes has spurred the search for new and effective antidiabetic agents. The benzothiazole nucleus has been identified as a promising scaffold in this area as well. Research has shown that certain benzothiazole derivatives exhibit antidiabetic properties, potentially through the inhibition of enzymes such as α-glucosidase, which is involved in carbohydrate digestion and glucose absorption.

Analgesic Properties

Pain management is a critical aspect of healthcare, and there is a continuous need for new analgesic drugs with improved efficacy and safety profiles. Several studies have reported that derivatives of benzothiazole possess significant analgesic activity. This pain-relieving effect is often linked to their anti-inflammatory properties, particularly the inhibition of the COX pathway. The development of benzothiazole-based compounds that can effectively alleviate both pain and inflammation is an active area of research.

Neuroprotective Effects

Derivatives of the benzo[d]thiazole scaffold have demonstrated notable potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Alzheimer's Disease: Research has highlighted the potential of benzothiazole derivatives in combating Alzheimer's disease. ijpbs.com These compounds have been investigated for their ability to reduce β-amyloid plaques, a key pathological hallmark of the disease. ijpbs.com Molecular docking studies have shown that certain benzothiazole derivatives can bind to the human BACE-1 protein complex, which is involved in the production of β-amyloid. ijpbs.com For instance, a derivative named Thiazoloquinazolinedione exhibited a strong docking score, indicating a promising interaction with the protein. ijpbs.com Furthermore, some synthesized benzothiazoles have shown excellent affinity for amyloid plaques in human brain tissue, suggesting their potential as imaging agents for Alzheimer's disease. ijpbs.com

A multitarget-directed ligand (MTDL) approach has also been explored, where new benzothiazole-based derivatives were designed to interact with multiple biological targets relevant to Alzheimer's. tandfonline.comnih.gov One such compound, 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone), displayed inhibitory activity against histamine (B1213489) H3 receptor (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are implicated in the pathology of Alzheimer's. tandfonline.com Another study focused on dual inhibitors of AChE and MAO-B, with compound 4f emerging as a potent inhibitor of both enzymes and also showing potential in preventing the formation of beta-amyloid plaques. anadolu.edu.tr

Parkinson's Disease: In the realm of Parkinson's disease research, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been designed and evaluated as multifunctional anti-PD agents. tandfonline.comnih.gov The representative compound 3h from this series showed potent and selective MAO-B inhibitory activity, a key target in Parkinson's treatment. tandfonline.com It also exhibited excellent antioxidant effects, metal-chelating ability, and good blood-brain barrier permeability. tandfonline.com Further studies confirmed the neuroprotective and anti-inflammatory properties of these derivatives, with compound 4 being identified as a promising lead compound targeting casein kinase-1δ (CK-1δ), a protein kinase implicated in the death of dopaminergic neurons. acs.org

Antiviral Activity (e.g., HIV-I Protease Inhibition)

The benzothiazole scaffold has been a fertile ground for the discovery of novel antiviral agents, with a particular focus on inhibitors of HIV-1 protease. mdpi.comnih.gov

Researchers have successfully synthesized benzothiazolesulfonamide derivatives that show improved potency and antiviral activities against HIV. nih.gov These compounds act as inhibitors of the HIV-1 protease, an enzyme crucial for the maturation of the virus. nih.gov The replacement of a t-butylurea moiety with a benzothiazolesulfonamide has been a key strategy in enhancing the inhibitory potential of these molecules. nih.gov

Further studies have explored various hybrid molecules. For example, hybrid benzothiazolyl-coumarins have shown potent anti-HIV activity. nih.gov A 6-chlorobenzothiazole derivative, in particular, demonstrated a promising anti-HIV effect. nih.gov Similarly, diheteroarylamide-type compounds containing a 5-nitroisobenzothiazole derivative have emerged as potent anti-HIV agents. nih.gov

In the context of HIV-1 protease inhibitors, a co-crystal structure of an inhibitor with the enzyme revealed that the benzothiazole nitrogen and an attached nitrogen atom share hydrogen bonding interactions with the Asp30' residue of the protease. nih.gov

Beyond HIV, benzothiazole derivatives have been evaluated against a range of other viruses. nih.govacs.org A series of novel substituted 2-pyrimidylbenzothiazoles were tested against Herpes Simplex Virus type 1 (HSV-1), Coxsackievirus B4 (CBV4), Hepatitis A virus (HAV), and others. nih.gov One compound, 9a , showed broad-spectrum activity against all tested viruses. nih.gov Another study on benzothiazole-bearing N-sulfonamide 2-pyridone derivatives also identified compounds with significant antiviral activity against CBV4, HSV-1, and HAV. acs.org

Anti-malarial Activity

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-malarial drugs, particularly in light of increasing drug resistance to existing therapies. nih.govcambridge.orgcambridge.org

Systematic reviews of in vitro and in vivo studies have identified numerous benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite, Plasmodium falciparum. nih.gov The anti-malarial mechanism of these compounds often involves the inhibition of P. falciparum enzymes. nih.gov

Several studies have synthesized and evaluated series of benzothiazole derivatives. For instance, a new series of conjugated hydrazones were found to be active against the malaria parasite both in vitro and in a murine model. nih.gov The most active compound in this series, 5f , was found to chelate iron and interact with free heme, inhibiting its polymerization by the parasite. nih.gov This compound also showed activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum. nih.gov

Other research has focused on 2-substituted 6-nitro- and 6-amino-benzothiazoles. cambridge.orgcambridge.org From a set of 39 derivatives, two compounds, A12 and C7 , were identified as having specific and potent anti-malarial properties. cambridge.orgcambridge.org These compounds were active against all stages of the parasite, with A12 showing preferential action on mature schizonts and C7 being more active on young schizonts. cambridge.org

Furthermore, the synthesis of 2,6-substituted benzothiazole derivatives has yielded compounds with significant anti-plasmodial activity. banglajol.info Notably, compounds 3b and 4 from one such study showed potent inhibition of parasitemia growth. banglajol.info The presence of a nitro group on the benzothiazole ring has been reported to contribute to potent anti-plasmodial activity. banglajol.info

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have been a subject of considerable research, often in conjunction with their other biological activities. tandfonline.comrjptonline.org

In the context of Parkinson's disease research, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have demonstrated significant antioxidant capabilities. tandfonline.com The lead compound 3h from this series not only showed potent MAO-B inhibition but also high antioxidant activity, as measured by the Oxygen Radical Absorbance Capacity (ORAC) assay. tandfonline.com

The benzothiazole moiety itself is recognized for its potential to be developed into antioxidant agents. rjptonline.org The structure-activity relationship of these derivatives is analyzed based on their antioxidant and other biological activities. rjptonline.org

Muscle Relaxant Activity

While less extensively studied than other properties, the muscle relaxant activity of benzothiazole derivatives has also been investigated. The core benzothiazole structure is considered a primary moiety for the development of various therapeutic agents, including those with muscle relaxant properties. rjptonline.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzothiazole derivatives. These studies aim to understand how modifications to the chemical structure of the benzothiazole scaffold influence its biological activity.

Anti-malarial Activity: SAR studies suggest that the substitution pattern on the benzothiazole scaffold is critical in determining the anti-malarial activity of its analogs. nih.gov For benzothiazole hydrazones, the presence of a nitrogen- and sulfur-substituted five-membered aromatic ring within the structure is thought to be responsible for their anti-malarial effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to develop models that correlate the structural features of benzothiazole derivatives with their anti-malarial activity. researchgate.net

Antiviral Activity: The antiviral potency of benzothiazole derivatives is also heavily influenced by their structural features. For instance, in the case of HIV-1 protease inhibitors, the replacement of certain chemical groups, such as a t-butylurea with a benzothiazolesulfonamide, has led to improved activity. nih.gov

Anticancer Activity: Group-based QSAR (GQSAR) analysis has been performed on benzothiazole derivatives to identify structural fragments that contribute to their anticancer activity. chula.ac.th These studies have revealed that the presence of hydrophobic groups at certain positions can potentiate their anticancer effects. chula.ac.th

Other Activities: SAR studies have also been conducted for other applications, such as the development of multi-target ligands for pain relief, where the placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by the target enzymes. nih.gov For inhibitors of the p56lck protein tyrosine kinase, QSAR models have identified that subdivided surface area, partial charges, and water-accessible surface area are major contributing descriptors to their inhibitory activity. benthamdirect.comthaiscience.infoijpsr.com

Interaction Studies with Biological Targets (e.g., DNA Binding Affinity, DNA Cleavage)

The interaction of benzothiazole derivatives with biological macromolecules, particularly DNA, is a key area of research, with implications for their use as therapeutic and diagnostic agents. bohrium.com

DNA Binding and Recognition: Benzothiazole derivatives have been shown to bind to DNA, primarily through minor groove binding. bohrium.comresearchgate.netbilkent.edu.tr This interaction is sequence-specific, meaning that different derivatives may bind preferentially to certain DNA sequences. bohrium.com This property is significant for the design of drugs that can target specific genes associated with diseases. bohrium.com

Some benzothiazole derivatives have been designed as fluorescent probes for detecting specific DNA structures, such as G-quadruplexes, which are found in the promoter regions of some genes. researchgate.net These probes can show a significant increase in fluorescence upon binding to G-quadruplex DNA, making them useful for imaging and detection. researchgate.net

Enzyme Inhibition: The mechanism of action of some benzothiazole derivatives involves direct interaction with enzymes. For example, a benzothiazole derivative, BM3 , was found to be a potent inhibitor of human DNA topoisomerase IIα. researchgate.netbilkent.edu.tr Mechanistic studies revealed that this compound is not a DNA intercalator but rather a DNA minor groove-binding agent that initially binds to the enzyme. researchgate.netbilkent.edu.tr

The ability of benzothiazole derivatives to interact with DNA and other biological targets underscores their potential in the development of new drugs and diagnostic tools. bohrium.com

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for understanding the electronic structure and reactivity of molecules. Through DFT calculations, key parameters of Benzo[d]thiazole-5-carbaldehyde can be determined, shedding light on its intrinsic properties. mdpi.com

The three-dimensional arrangement of atoms in a molecule, its conformation, and the specific bond lengths and angles, its geometrical parameters, are fundamental to its properties. Computational studies on related benzothiazole (B30560) derivatives have shown that the fusion of the benzene (B151609) and thiazole (B1198619) rings results in a relatively planar and rigid structure. nih.gov The aldehyde group at the 5-position introduces a site of potential conformational flexibility, although its interaction with the fused ring system likely restricts its rotational freedom.

Precise bond lengths and angles for this compound can be calculated using DFT methods. For instance, in a study of polythiophenes containing a benzo[d]thiazole unit, the bond lengths were found to be consistent with those of similar heterocyclic systems. nih.gov These parameters are crucial for building accurate molecular models for further computational analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. mdpi.com

For benzothiazole derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents on the ring system. scirp.org The aldehyde group in this compound, being an electron-withdrawing group, is expected to influence the energies of the HOMO and LUMO, thereby affecting its reactivity. Studies on similar compounds have shown that the introduction of different functional groups can tune the HOMO-LUMO gap, which is a valuable strategy in designing molecules with specific electronic properties. researchgate.netrsc.org

The analysis of HOMO and LUMO energies is a reliable method for assessing the electron-donating and electron-accepting capabilities of molecules. scirp.org This information is vital for understanding how this compound might interact with other molecules.

Parameter Significance
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity.

This table provides a general overview of the significance of Frontier Molecular Orbital parameters.

The distribution of electrical charge within a molecule is not uniform. Charge distribution diagrams and Molecular Electrostatic Potential (MESP) maps provide a visual representation of the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged or polar species.

In benzothiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atom of the aldehyde group in this compound, are expected to be regions of high electron density. Conversely, the hydrogen atom of the aldehyde group and certain carbon atoms in the aromatic rings are likely to be electron-deficient. This distribution of charge plays a crucial role in directing intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition and biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. biointerfaceresearch.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

Derivatives of benzothiazole have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. biointerfaceresearch.comnih.govnih.gov For example, benzothiazole-thiazole hybrids have been investigated as potential inhibitors of the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.com These studies provide insights into the binding modes and key interactions between the benzothiazole scaffold and the active site of the target protein. biointerfaceresearch.com

In Silico Prediction of Biological Activity

In silico methods use computational models to predict the biological activity of a compound before it is synthesized and tested in the lab. biointerfaceresearch.com These predictions can be based on the molecule's structural features, physicochemical properties, or its similarity to known active compounds.

The benzothiazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds with antimicrobial, antitumor, and anti-inflammatory properties. nih.govnih.gov In silico studies on benzothiazole derivatives have been used to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and to assess their drug-likeness based on criteria such as Lipinski's rule of five. biointerfaceresearch.com

Given the established biological importance of the benzothiazole core, it is plausible that this compound could serve as a starting point for the development of new therapeutic agents. nih.gov In silico predictions can guide the design of derivatives with improved activity and pharmacokinetic profiles.

Thermodynamic Property Calculations

Computational methods can be used to calculate various thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy. researchgate.netnih.gov These calculations provide information about the molecule's stability and its behavior at different temperatures.

Applications in Advanced Materials Science

Optoelectronic Materials Research

The unique electronic properties of the benzothiazole (B30560) moiety make it a valuable component in the design of organic optoelectronic materials. This heterocyclic system is often used as an electron-accepting unit in donor-acceptor (D-A) type molecules, which are fundamental to the function of many organic electronic devices. Benzo[d]thiazole-5-carbaldehyde serves as a key starting material for creating these sophisticated structures, enabling the fine-tuning of their optical and electrical characteristics.

In the field of organic electronics, this compound is utilized as a precursor for synthesizing materials for Organic Field-Effect Transistors (OFETs). The benzothiazole unit can be integrated into larger conjugated polymer backbones or small molecules that act as the semiconducting layer in these devices. Theoretical studies on polythiophenes containing benzothiazole units have shown that the inclusion of this heterocycle can significantly influence the electronic structure and lower the band gap of the resulting polymers, which is a critical factor for achieving high charge carrier mobility in OFETs. rsc.org The aldehyde functionality of this compound provides a convenient anchor point for building these extended conjugated systems through various condensation and cross-coupling reactions.

This compound is a recognized building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). ambeed.com Materials derived from it can function as electron transporters, hole transporters, or emitters within the device structure. The electron-deficient benzothiazole core helps in designing molecules with high electron affinity, which is crucial for efficient electron injection and transport. Furthermore, by chemically modifying the core structure, for which the carbaldehyde group is a key reactive site, the emission color and quantum efficiency of the resulting OLED materials can be precisely controlled. For instance, benzothiadiazole derivatives, which are structurally related to benzothiazoles, are known to form compounds with red-shifted emission and high photoluminescence efficiencies suitable for optical applications.

In the realm of solar energy conversion, derivatives of this compound are instrumental in creating sensitizer (B1316253) dyes for DSSCs and donor or acceptor materials for OPVs. The typical molecular design for an organic sensitizer in a DSSC is a donor-π-acceptor (D-π-A) structure. The benzothiazole or the related benzothiadiazole unit often serves as a potent electron acceptor or as part of the conjugated π-bridge.

The carbaldehyde group on the benzothiazole ring is a perfect handle for synthesizing these D-π-A dyes. For example, it can undergo a Knoevenagel condensation reaction with an acceptor unit like cyanoacrylic acid, which also serves to anchor the dye to the titanium dioxide (TiO₂) electrode. Research on benzothiadiazole-based dyes has demonstrated high power conversion efficiencies (PCEs). rsc.org By modifying the donor or π-spacer units attached to the benzothiadiazole core, researchers can tune the dye's absorption spectrum to harvest more sunlight. mdpi.com Co-sensitization, a technique where two or more dyes with complementary absorption spectra are used together, has led to even higher efficiencies, reaching up to 10.9% with benzothiadiazole-based dyes. rsc.org

Dye TypeCore StructureDonor MoietyAcceptor MoietyReported Power Conversion Efficiency (PCE)Reference
D-π-ABenzothiadiazoleDiphenylamineCyanoacrylic acidUp to 9.8% rsc.org
D-π-ABenzotriazoleVaries (Furan, Thiophene)VariesUp to 6.20% nih.gov
D-π-π-ABenzothiadiazoleModified DiphenylamineCyanoacrylic acidStudied via DFT mdpi.com

The inherent fluorescence of the benzothiazole scaffold and its derivatives allows for their use in highly sensitive and selective fluorescent probes. This compound is an ideal starting point for creating these sensors. The aldehyde group can be readily reacted with molecules like hydrazines or amines to form Schiff bases or hydrazones. This reaction links the benzothiazole fluorophore to a specific recognition site for an analyte.

The sensing mechanism often involves a change in the fluorescence properties (such as "turn-on" or ratiometric response) upon binding of the analyte to the recognition site, which triggers a change in an intramolecular charge transfer (ICT) process. nih.gov Probes based on this principle have been successfully developed for a range of important analytes.

Probe BaseAnalyte DetectedSensing MechanismDetection LimitReference
Benzothiazole-HydrazineHypochlorite (HOCl)"Turn-on" fluorescence1.06 nM researchgate.net
Benzothiazole-BenzoindoleHydrazine (N₂H₄)Fluorescence signal changeNot specified rsc.org
Thiazole-CarbaldehydeFluoride Anion (F⁻)Fluorescence enhancement (ICT)Not specified nih.gov

Dyes and Pigments Production

The extended π-conjugated system of the benzothiazole ring is a classic chromophore. By using the carbaldehyde group to extend this conjugation through reactions with various aromatic or heterocyclic amines and active methylene (B1212753) compounds, a wide array of dyes and organic pigments can be synthesized. A related compound, Benzo[d] rsc.orgambeed.comrsc.orgthiadiazole-5-carbaldehyde, is noted for its use in creating organic pigments, indicating a similar and significant potential for this compound. bldpharm.com The resulting molecules can exhibit strong absorption in the visible region of the electromagnetic spectrum, leading to intense colors. The specific color and properties like lightfastness and solubility can be fine-tuned by carefully selecting the reactants to be condensed with the carbaldehyde.

Development of Novel Materials with Specific Functionalities

The true strength of this compound lies in its versatility as a molecular scaffold for building novel functional materials. The aldehyde group is a gateway to a vast number of chemical transformations, including Wittig reactions, Schiff base formations, and Knoevenagel condensations. This allows for the straightforward incorporation of the benzothiazole unit into diverse molecular architectures, from small push-pull compounds to large, complex polymers. bldpharm.com This synthetic flexibility enables the rational design of materials with precisely controlled electronic and photophysical properties, paving the way for new innovations in areas ranging from advanced electronics to specialized chemical sensors.

Influence of Benzothiazole Moiety on Polymer Electronic Structure (e.g., Polythiophenes)

The incorporation of the benzo[d]thiazole moiety into conjugated polymer backbones, particularly those of polythiophenes, exerts a significant influence on their electronic structure. This modification is a key strategy in the molecular engineering of materials for advanced electronic applications, as the benzothiazole unit possesses distinct electron-accepting characteristics that alter the electronic properties of the resulting polymer. nih.gov

The introduction of nitrogen-containing heterocycles, such as benzothiazole, into the side chains of polythiophenes is a known method for modifying the polymer main chain conformation and the electron density of the π-conjugated system. nih.gov The fusion of a benzene (B151609) ring to a thiazole (B1198619) ring creates the planar benzothiazole system, which can be integrated into polymer structures to fine-tune their electronic and optical properties. jchemrev.com

Research into polythiophenes containing a benzo[d]thiazole heterocycle has demonstrated that this addition successfully creates conjugated polymers with specific electronic transitions. researchgate.netvnu.edu.vn Ultraviolet-visible (UV-Vis) spectroscopy analysis of these polymers reveals absorption bands characteristic of π–π* transitions within the conjugated polythiophene backbone. researchgate.netvnu.edu.vn For instance, an absorption band at approximately 497 nm is a typical indicator of this transition in such polymers. researchgate.netvnu.edu.vn Furthermore, these polymers have been shown to exhibit fluorescence, with emission peaks around 516 nm, which is attributed to the conjugated chain. vnu.edu.vn

The benzothiazole moiety's impact on the electronic structure is most evident in the alteration of the polymer's energy levels. Theoretical studies using Density Functional Theory (DFT) have provided detailed insights into these changes. The introduction of a benzo[d]thiazole group to a polythiophene can dramatically decrease the energy band gap (Eg). nih.gov In one computational study, adding a benzo[d]thiazole unit to a polythiophene model (P1 to create P3) was predicted to decrease the Eg from 0.621 eV to an extremely low 0.006 eV. nih.gov This significant reduction in the band gap is a direct consequence of the influence of the functional group's electronic structure. nih.gov

Experimental work corroborates these theoretical findings. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of polythiophenes with benzothiazole side chains have been estimated using cyclic voltammetry. researchgate.net These energy levels are critical for determining a material's suitability for specific roles in electronic devices, such as hole or electron transport layers in Organic Light-Emitting Diodes (OLEDs). researchgate.net For example, poly(3-(2-benzothiazolyl)thiophene) (PBTT) was found to be more suitable as a hole transporting material than a related derivative, poly(3-(2-benzothiazolyl)oxyethyl thiophene) (PBTOET), based on their respective HOMO/LUMO energies. researchgate.net

The electron-accepting nature of the benzothiazole unit is a primary driver of these electronic changes. nih.govnih.gov When incorporated into a donor-acceptor (D-A) polymer architecture with a unit like thiophene, the benzothiazole acts as the acceptor. This arrangement facilitates intramolecular charge transfer (ICT), which extends the polymer's absorption into the visible and near-IR regions and lowers the band gap. nih.gov This principle is fundamental to designing low band gap polymers for applications in organic photovoltaics and field-effect transistors. rsc.orgrsc.org

The table below summarizes the observed effects of incorporating a benzothiazole moiety on the electronic properties of polythiophenes, based on findings from various research studies.

PropertyInfluence of Benzothiazole MoietyResearch Finding
Energy Band Gap (Eg) Significant decrease.DFT studies show a potential reduction from 0.621 eV to 0.006 eV in a model polythiophene system. nih.gov
HOMO/LUMO Levels Modifies energy levels, affecting charge transport properties.Cyclic voltammetry shows distinct HOMO/LUMO energies, making polymers suitable for specific roles like hole transport. researchgate.net
Optical Absorption Induces characteristic π–π* transitions.UV-Vis spectra show absorption bands around 497 nm, typical for conjugated polythiophenes with this moiety. researchgate.netvnu.edu.vn
Fluorescence Results in fluorescence emission in the visible spectrum.Polymers exhibit fluorescence emission at approximately 516 nm due to the conjugated chain. vnu.edu.vn
Electron Density Modifies the electron density of the π-conjugated system.The electron-accepting nature of benzothiazole alters the overall electron distribution in the polymer backbone. nih.govnih.gov

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzothiazole (B30560) derivatives is a subject of intense research, with a significant shift towards green and sustainable chemistry. nih.gov Traditional methods often require harsh conditions, toxic reagents, and complex purification steps. bepls.com Future research is focused on overcoming these limitations by developing environmentally benign and efficient protocols.

One of the most common and versatile methods for preparing 2-substituted benzothiazoles is the condensation reaction between 2-aminobenzenethiol and various aldehydes. mdpi.comnih.gov Modern approaches to this reaction prioritize sustainability. For instance, microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields, sometimes in solvent-free conditions. nih.gov The use of recyclable catalysts, such as sulfonic-acid-functionalized activated carbon or Brønsted acidic ionic liquids, represents another key area of development, aligning with the principles of green chemistry. nih.gov

Researchers are also exploring novel catalytic systems to enhance efficiency and selectivity. A mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been used to effectively catalyze the condensation of 2-aminothiophenol (B119425) with aldehydes. mdpi.com For specific transformations, catalysts like P₄S₁₀ have been employed under microwave irradiation to facilitate the reaction with fatty acids. mdpi.com The development of one-pot, multi-component reactions is another promising avenue, allowing for the construction of complex molecular architectures from simple precursors in a single, efficient step. nih.gov These advancements are crucial for the industrialized preparation of benzothiazole compounds, making the synthesis more economical and environmentally friendly. nih.govmdpi.com

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

The benzothiazole nucleus is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. mdpi.comnih.gov The aldehyde functional group on Benzo[d]thiazole-5-carbaldehyde is a key handle for creating diverse libraries of derivatives, particularly through the formation of hydrazones, which are then evaluated for various therapeutic applications.

Recent studies on benzo[d]thiazole-hydrazone analogues, which can be synthesized from this compound, have revealed potent anti-inflammatory effects and inhibitory activity against the H+/K+ ATPase enzyme. nih.gov This dual activity is particularly relevant, as traditional non-steroidal anti-inflammatory drugs (NSAIDs) are often associated with gastric ulcers due to their mechanism of action. nih.gov Compounds that possess both anti-inflammatory and anti-ulcer (H+/K+ ATPase inhibition) properties could represent a significant therapeutic advancement. nih.gov

Furthermore, research has extended into the development of multifunctional benzothiazole derivatives for skin protection. nih.gov These compounds are designed to counteract oxidative damage from free radicals and filter UV radiation, addressing issues like skin photoaging and inflammation. nih.gov The inherent biological properties of the benzothiazole scaffold, combined with the synthetic versatility of the carbaldehyde group, make it a valuable platform for discovering novel therapeutic agents for a wide range of multifactorial diseases. mdpi.comnih.gov

Table 1: H+/K+ ATPase Inhibition and Anti-inflammatory Activity of Selected Benzo[d]thiazole-hydrazone Derivatives This table is interactive. You can sort and filter the data.

Compound H+/K+ ATPase IC₅₀ (μM) Anti-inflammatory Activity (% Inhibition)
6 10.32 58.42
7 10.14 60.15
8 9.98 62.34
13 10.84 55.43
14 10.55 56.18
15 10.38 58.26
28 9.86 65.28
30 9.54 68.45
Omeprazole (Standard) 11.26 -
Indomethacin (Standard) - 64.16

Data sourced from reference nih.gov

Rational Design of Derivatives Based on Computational Insights

Modern drug discovery heavily relies on computational techniques to guide the rational design of new, potent, and selective therapeutic agents. For scaffolds like this compound, molecular modeling, docking studies, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are invaluable tools.

Researchers utilize molecular docking to simulate the interaction between a potential drug molecule and its biological target, such as an enzyme or receptor. nih.govnih.gov This allows for the prediction of binding affinities and modes of interaction, helping to prioritize which derivatives to synthesize and test. For example, in the design of new anticancer agents, derivatives of a related thiazole (B1198619) scaffold were docked against human dihydrofolate reductase (hDHFR), a key enzyme in cancer cell proliferation. nih.gov The calculated binding energies helped identify compounds with the highest potential for potent inhibition. nih.gov

Similarly, when developing H+/K+ ATPase inhibitors from benzo[d]thiazole-hydrazones, docking studies were used to assess how the synthesized ligands would fit into the enzyme's active site. nih.gov Beyond predicting efficacy, computational tools are also used to forecast the pharmacokinetic properties of new compounds, helping to eliminate candidates that are likely to have poor absorption or high toxicity early in the discovery process. nih.gov This rational, computer-aided approach accelerates the drug development pipeline, reduces costs, and increases the likelihood of success.

Table 2: Molecular Docking Results of Thiazole Derivatives against hDHFR This table is interactive. You can sort and filter the data.

Compound Binding Energy (kcal/mol) hDHFR IC₅₀ (µM)
5 -9.601 0.08
6 -9.761 0.11
7 -9.697 0.15
11 -9.843 0.06
12 -9.851 0.10
18 -9.963 0.13
Methotrexate (Standard) -10.213 0.08

Data sourced from reference nih.gov

Advanced Material Applications of this compound Scaffolds

Beyond its pharmaceutical potential, the this compound scaffold is gaining attention for its utility in advanced materials. The unique electronic properties and structural rigidity of the benzothiazole ring system make it an attractive component for various functional materials. nih.gov

One of the most promising applications is in the development of agents for skin protection. nih.gov Derivatives have been designed as multifunctional compounds that not only possess antioxidant and antimicrobial properties but also act as effective UV filters. This dual functionality is highly desirable for cosmeceutical products designed to protect the skin from sun damage and oxidative stress. nih.gov

The benzothiazole core is also known to be a component in various dyes and can exhibit strong fluorescence. mdpi.comnih.gov This property opens up possibilities for using derivatives of this compound as fluorescent markers or probes in biological imaging and sensing applications. Furthermore, the inherent characteristics of the scaffold suggest potential uses in polymer chemistry and the development of novel organic electronic materials. nih.gov Future research will likely focus on fine-tuning the molecular structure to optimize these material properties for specific, high-tech applications.

Integration of Interdisciplinary Approaches in Research

The full potential of the this compound scaffold can only be realized through the integration of multiple scientific disciplines. The journey from a basic chemical structure to a functional product is inherently interdisciplinary, requiring collaboration between chemists, biologists, computational scientists, and material engineers.

This collaborative process begins with computational chemists who rationally design novel derivatives with desired properties. nih.gov Synthetic organic chemists then develop novel and sustainable methods to create these target molecules. nih.gov Subsequently, pharmacologists and biologists evaluate the therapeutic potential of these compounds through a battery of in vitro and in vivo assays, uncovering their mechanisms of action and potential applications in treating diseases like cancer or inflammation. mdpi.comnih.gov

Simultaneously, materials scientists may explore the physical properties of these same compounds, investigating their potential as UV filters, dyes, or components in electronic devices. nih.gov This synergistic approach, where insights from one field inform the research direction in another, is crucial for accelerating innovation. The study of this compound and its derivatives serves as a prime example of how interdisciplinary research can translate fundamental chemical knowledge into practical applications in both medicine and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzo[d]thiazole-5-carbaldehyde, and how can reaction conditions be optimized for yield?

  • This compound is synthesized via the Claisen-Schmidt condensation between substituted benzaldehydes and ketones under acidic or basic conditions. For example, chalcone intermediates (precursors for heterocyclic systems) are formed by reacting 1-(benzo[d][1,3]dioxol-5-yl)ethanone with aromatic aldehydes . Optimization involves adjusting solvent polarity (e.g., ethanol or acetic acid), temperature (80–120°C), and catalysts (e.g., NaOH or HCl). Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients improves yield (typically 70–85%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

  • 1H/13C NMR confirms structural integrity by identifying aldehyde protons (~9.8–10.2 ppm) and aromatic resonances. FT-IR verifies the carbonyl stretch (~1680–1700 cm⁻¹) and C-S/C-N bonds in the thiazole ring. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), while HRMS (ESI+) validates molecular weight (e.g., m/z 179.02 for C8H5NOS) . For thermal stability, TGA/DSC shows decomposition temperatures >200°C .

Q. How can researchers mitigate common impurities during the synthesis of this compound?

  • Impurities often arise from incomplete cyclization or oxidation byproducts. Strategies include:

  • Using anhydrous solvents to prevent hydrolysis of intermediates.
  • Employing oxidizing agents (e.g., DDQ or MnO₂) under controlled conditions to minimize over-oxidation.
  • Purifying via recrystallization (e.g., ethanol/water mixtures) or preparative TLC .

Advanced Research Questions

Q. What role does this compound play in designing host materials for organic light-emitting diodes (OLEDs)?

  • This compound derivatives, such as CzBBIT and 2CzBBIT, serve as electron-deficient cores in bipolar host materials. Their high triplet energy (ET ≈ 3.0 eV) prevents exciton quenching in thermally activated delayed fluorescence (TADF) OLEDs. The aldehyde group enables functionalization with electron-rich carbazole donors, balancing hole/electron transport. Solution-processed devices using these hosts achieve external quantum efficiencies (EQE) up to 23.3% .

Q. How do structural modifications of this compound impact antimicrobial activity?

  • Substitution at the 2-position with electron-withdrawing groups (e.g., -NO₂) enhances activity against Gram-positive bacteria (e.g., S. aureus), while bulkier groups (e.g., -OCH₃) improve antifungal properties. Derivatives like 4a (MIC = 8 µg/mL) outperform standard drugs like fluconazole in disk diffusion assays. Activity correlates with membrane disruption and intracellular ROS generation, validated via fluorescence microscopy and flow cytometry .

Q. What computational methods are used to predict the electronic properties of this compound derivatives?

  • Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO/LUMO energies (e.g., HOMO = −5.8 eV, LUMO = −2.6 eV), predicting charge transport behavior. TD-DFT models UV-Vis absorption spectra (λmax ≈ 350 nm), aligning with experimental data. Molecular dynamics simulations assess solubility in organic solvents (e.g., toluene) for OLED processing .

Q. How should researchers address contradictions in biological activity data across studies?

  • Discrepancies (e.g., variable MIC values) may stem from assay conditions (e.g., broth microdilution vs. agar diffusion) or microbial strain variability. Mitigation strategies include:

  • Standardizing protocols (CLSI guidelines).
  • Repeating assays with internal controls (e.g., ciprofloxacin for bacteria).
  • Using metabolomics to identify strain-specific resistance mechanisms .

Methodological Guidance

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) to ensure consistency.
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries (e.g., CAS 394223-38-2) .
  • OLED Fabrication : Use glovebox conditions (<0.1 ppm O₂/H₂O) for spin-coating host-emitter blends to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[d]thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Benzo[d]thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.